1-Acetyl-4-aminopiperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Acetyl-4-aminopiperidine and related compounds involves multiple steps, including acylation, protection of amine groups, and catalytic hydrogenation. For example, an improved preparation method starting from 4-hydroxypiperidine has been developed, achieving the final product with an overall 82% yield through a sequence of protection, acylation, and deprotection steps (Snyder et al., 1998). Another approach utilizes 4-amino-2,2,6,6-tetramethylpiperidine, leading to derivatives with significant oxidative capabilities (Mercadante et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-aminopiperidine derivatives has been elucidated using various spectroscopic methods. These compounds often exhibit structures conducive to forming hydrogen bonds and engaging in other non-covalent interactions, which are crucial for their biological activities. For example, the crystal structure analysis of related compounds has provided insight into their conformational preferences and interaction capabilities (Nayak et al., 2014).
Chemical Reactions and Properties
1-Acetyl-4-aminopiperidine undergoes various chemical reactions, including oxidative processes and functional group transformations, which enable the synthesis of a wide range of derivatives. For instance, the synthesis of oxoammonium salts from 4-amino-2,2,6,6-tetramethylpiperidine demonstrates the compound's versatility as a reagent in oxidative reactions (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of 1-Acetyl-4-aminopiperidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for the compound's applications in drug formulation and material science. For example, the synthesis and characterization of a derivative showed specific crystalline properties and thermal stability, highlighting the impact of molecular structure on physical characteristics (Nayak et al., 2014).
Scientific Research Applications
1-Acetyl-4-aminopiperidine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives has been summarized recently . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Safety And Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-Acetyl-4-aminopiperidine and other piperidines will continue to be an area of interest in pharmaceutical research.
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBHVGPMMXWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407105 | |
Record name | 1-acetylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-aminopiperidine | |
CAS RN |
160357-94-8 | |
Record name | 1-acetylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminopiperidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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